An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Benzenediethanol
An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Benzenediethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-Benzenediethanol, a valuable chemical intermediate. This document details the experimental protocols for its preparation and the analytical techniques for its characterization, presenting quantitative data in a clear and accessible format.
Synthesis of 1,2-Benzenediethanol
1,2-Benzenediethanol is most commonly synthesized via the reduction of phthalic acid derivatives, such as phthalic anhydride or dialkyl phthalates. A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH4), is typically employed for this transformation.[1][2] The following protocol details the synthesis from phthalic anhydride.
Experimental Protocol: Reduction of Phthalic Anhydride with Lithium Aluminum Hydride
Materials:
-
Phthalic anhydride
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Lithium Aluminum Hydride (LiAlH4)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
-
10% Sulfuric acid
-
Ethyl acetate
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Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
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Magnetic stirrer and heating mantle
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Ice bath
Procedure:
-
Apparatus Setup: A dry 250 mL three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., calcium chloride). The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions. The system is then flushed with an inert gas, such as nitrogen or argon.
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LAH Suspension: In a dry fume hood, 2.9 g of Lithium Aluminum Hydride is carefully weighed and transferred to the three-necked flask. Approximately 20 mL of anhydrous diethyl ether (or THF) is added to create a suspension.[3]
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Addition of Phthalic Anhydride: A solution of phthalic anhydride (appropriate molar equivalent) in anhydrous diethyl ether is prepared and placed in the dropping funnel. This solution is added dropwise to the stirred LiAlH4 suspension at a rate that maintains a gentle reflux. The reaction is exothermic.
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Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
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Quenching: The reaction flask is cooled in an ice bath. Excess LiAlH4 is cautiously quenched by the slow, dropwise addition of ethyl acetate. This is followed by the careful addition of water and then 10% sulfuric acid until the solution becomes clear.[4][5] Extreme caution must be exercised during this step as the reaction with water is highly exothermic and liberates hydrogen gas.[2]
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Workup: The organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.[4]
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Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude 1,2-Benzenediethanol can be further purified by recrystallization or column chromatography to yield a white solid.[6]
Caption: Experimental workflow for the synthesis of 1,2-Benzenediethanol.
Characterization of 1,2-Benzenediethanol
The structure and purity of the synthesized 1,2-Benzenediethanol are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,2-Benzenediethanol. The chemical shifts are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).
| ¹H NMR (in CDCl₃) | |
| Chemical Shift (δ) / ppm | Multiplicity |
| ~7.3 | m |
| ~4.7 | s |
| ~2.5 | br s |
| ¹³C NMR (in CDCl₃) | |
| Chemical Shift (δ) / ppm | Assignment |
| ~138 | Quaternary aromatic carbons |
| ~128 | CH aromatic carbons |
| ~63 | -CH₂OH carbons |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1,2-Benzenediethanol is characterized by the following key absorption peaks.
| IR Spectroscopy Data | |
| Wavenumber (cm⁻¹) | Intensity |
| 3550 - 3200 | Strong, Broad |
| 3100 - 3000 | Medium |
| 3000 - 2850 | Medium |
| 1600 - 1450 | Medium |
| 1320 - 1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the structure.
| Mass Spectrometry Data | |
| m/z | Relative Intensity |
| 138 | Moderate |
| 120 | High |
| 107 | High |
| 91 | High |
| 79 | Moderate |
| 77 | Moderate |
Note: Fragmentation patterns can be complex and may vary depending on the ionization method.
Biological Activity and Signaling Pathways
Currently, there is limited information available in the public domain regarding specific signaling pathways directly modulated by 1,2-Benzenediethanol. It is primarily recognized as a synthetic intermediate in organic chemistry. Some studies have identified it as a transformation product of the pesticide Dithianon.[7] Additionally, it has been listed among compounds in a fungal extract with potential biological activities, though its specific contribution was not detailed.[8] Research into the biological effects and potential therapeutic applications of 1,2-Benzenediethanol is an area open for further investigation. Given the benzene core, any potential biological activity would likely be investigated in the context of pathways related to cellular metabolism and stress responses.[9]
Caption: Logical relationship of synthesis, characterization, and applications.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1,2-Benzenedimethanol | C8H10O2 | CID 69153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzene-initiated oxidative stress: Effects on embryonic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
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